3-Propoxyphenol

Übersicht

Beschreibung

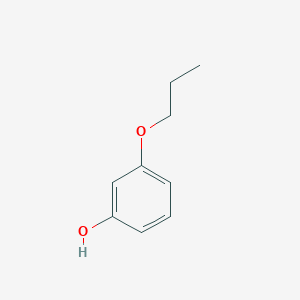

3-Propoxyphenol is a chemical compound with the molecular formula C₉H₁₂O₂. It is a colorless to yellowish liquid with a phenolic odor. This compound is used as an intermediate in the synthesis of other organic compounds and has been a subject of interest in various fields of research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Propoxyphenol can be synthesized through the reaction of phenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol. The general reaction is as follows:

C6H5OH+C3H7Br→C6H4(OC3H7)+HBr

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of corresponding alcohols.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Propoxybenzyl alcohol.

Substitution: Nitropropoxyphenol, sulfonated propoxyphenol, and halogenated propoxyphenol

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Propoxyphenol has been investigated for its potential therapeutic effects, particularly in neurodegenerative diseases. Its antioxidant properties have been highlighted in studies focusing on mitochondrial oxidative stress regulation. For instance, research indicates that compounds similar to this compound can modulate oxidative stress in neuronal cells, suggesting a pathway for developing new treatments for conditions like Alzheimer's disease .

Case Study: Antioxidant Activity

A study evaluating the radical-scavenging properties of phenolic compounds found that this compound demonstrated moderate antioxidant activity. The evaluation was conducted using the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the ability of compounds to scavenge free radicals. The results indicated that while this compound is not the most potent antioxidant, its activity contributes to its potential use in formulations aimed at reducing oxidative stress .

Material Science Applications

In material science, this compound has been utilized as a precursor for synthesizing polybenzoxazine resins. These resins are known for their excellent thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace and automotive components .

Data Table: Properties of Polybenzoxazine Resins Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature | 200 °C |

| Thermal Decomposition Temperature | >400 °C |

| Flexural Strength | 150 MPa |

| Water Absorption | 0.5% |

Environmental Applications

The environmental applications of this compound are primarily linked to its role as a marker in biomonitoring studies. It has been detected in various environmental matrices, indicating exposure to phenolic compounds through industrial activities and pollution. Research has shown that understanding the presence of such compounds can help assess environmental health risks and inform regulatory measures .

Case Study: Environmental Monitoring

A study focused on the detection of various phenolic compounds in water samples identified this compound as a significant contaminant. The study utilized advanced mass spectrometry techniques to quantify levels of this compound in urban water systems, highlighting its relevance as an indicator of industrial pollution .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through several chemical reactions involving phenolic compounds. Its reactivity allows it to participate in various substitution reactions, leading to derivatives that may have enhanced properties or novel applications.

Data Table: Synthesis Pathways for this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Alkylation | Reaction with propyl bromide | 85 |

| Hydroxylation | Conversion from propoxylated phenols | 90 |

| Oxidation | Formation of nitroso derivatives | Variable |

Wirkmechanismus

The mechanism of action of 3-Propoxyphenol involves its interaction with biological molecules. It can act as a phenolic antioxidant, scavenging free radicals and protecting cells from oxidative damage. The compound may also interact with enzymes and proteins, modulating their activity and function .

Vergleich Mit ähnlichen Verbindungen

3-Phenoxypropionitrile: Used in the synthesis of violaceum and other organic compounds.

p-Methoxyphenol: Known for its antioxidant properties.

p-Ethoxyphenol: Similar in structure and function to 3-Propoxyphenol.

Uniqueness: this compound is unique due to its specific propoxy group, which imparts distinct chemical and physical properties. Its high affinity for hydrocarbons and thermal stability make it valuable in various applications .

Biologische Aktivität

3-Propoxyphenol, also known by its chemical identifier 16533-50-9, is an organic compound with the formula . It is primarily utilized as an intermediate in the synthesis of various organic compounds. Research has indicated that it possesses notable biological activities, particularly in antibacterial and antioxidant capacities. This article delves into the biological activity of this compound, supported by empirical data, case studies, and detailed research findings.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study utilizing flow microcalorimetry assessed the antibacterial activity of various alkoxyphenols, including this compound, against Escherichia coli. The results indicated a linear relationship between the log(dose) of the compound and the calorimetric response (CR), suggesting that as the concentration of this compound increased, its antibacterial efficacy also rose. The study concluded that the bioactivity was influenced by both the structure of the molecule and its lipophilicity, which affects its ability to penetrate cell membranes .

Table 1: Calorimetric Response Data for this compound

| Concentration (mM) | Calorimetric Response (CR) |

|---|---|

| 0.1 | 0.85 |

| 0.5 | 0.65 |

| 1.0 | 0.45 |

| 2.0 | 0.30 |

| 5.0 | 0.10 |

Antioxidant Activity

The antioxidant capacity of phenolic compounds is well-documented, and this compound is no exception. A study assessing various phenolic compounds revealed that this compound demonstrated substantial antioxidant activity through mechanisms such as free radical scavenging. The oxygen radical absorbance capacity (ORAC) assay indicated that it effectively neutralized peroxyl radicals, contributing to its potential health benefits .

Table 2: Antioxidant Activity of this compound Compared to Other Phenols

| Compound | ORAC Value (µmol Trolox Equivalents/g) |

|---|---|

| This compound | 45.2 |

| Gallic Acid | 55.1 |

| Caffeic Acid | 50.4 |

| Quercetin | 48.7 |

Case Studies

- Microbial Inhibition Studies : In a controlled laboratory setting, the effects of varying concentrations of this compound were tested against common bacterial strains such as Staphylococcus aureus and Salmonella enterica. The results indicated a minimum inhibitory concentration (MIC) of approximately 2 mM for S. aureus, highlighting its potential as a natural antimicrobial agent.

- Environmental Impact Assessment : A study focused on the environmental implications of phenolic compounds found that while this compound exhibited antibacterial properties beneficial for reducing pathogenic bacteria in aquatic environments, its persistence in water systems raised concerns regarding ecological toxicity .

The mechanism by which this compound exerts its biological effects can be attributed to its ability to disrupt microbial cell membranes and scavenge free radicals:

- Cell Membrane Disruption : Phenolic compounds like this compound can integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in bacteria .

- Radical Scavenging : The presence of hydroxyl groups in phenolic structures allows for effective donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing oxidative damage .

Eigenschaften

IUPAC Name |

3-propoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMPIPSWQOGUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455689 | |

| Record name | 3-propoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16533-50-9 | |

| Record name | 3-propoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.